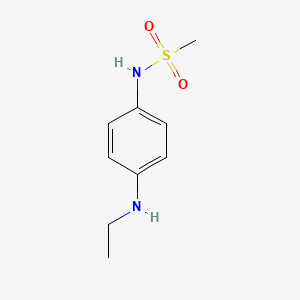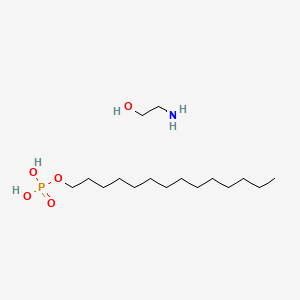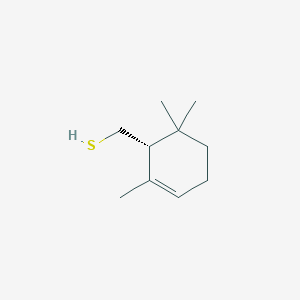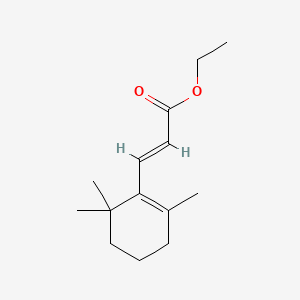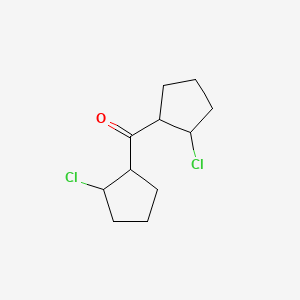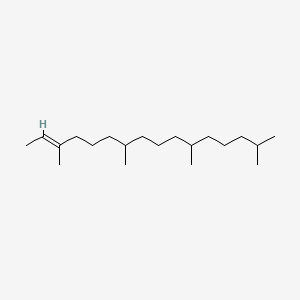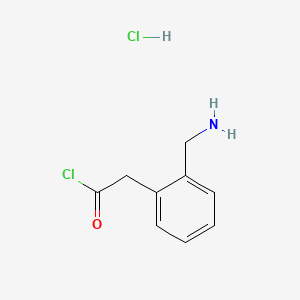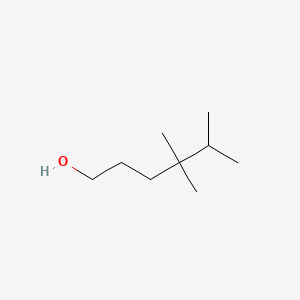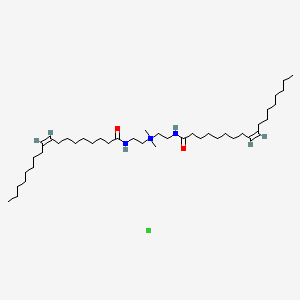
Dimethylbis(2-(oleoylamino)ethyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylbis(2-(oleoylamino)ethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C42H82ClN3O2 and a molecular weight of 696.57238 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylbis(2-(oleoylamino)ethyl)ammonium chloride typically involves the reaction of dimethylamine with oleoyl chloride, followed by the addition of 2-(oleoylamino)ethyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The product is then purified through various techniques such as crystallization and filtration to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Dimethylbis(2-(oleoylamino)ethyl)ammonium chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Dimethylbis(2-(oleoylamino)ethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound is employed in cell culture studies and as a component in certain biological assays.
Mechanism of Action
The mechanism of action of Dimethylbis(2-(oleoylamino)ethyl)ammonium chloride involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis or altered cellular functions. It can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Dodecyltrimethylammonium chloride: Commonly used in detergents and personal care products.
Uniqueness
Dimethylbis(2-(oleoylamino)ethyl)ammonium chloride is unique due to its specific structure, which imparts distinct surfactant properties and biological activity. Its ability to interact with biological membranes and proteins makes it particularly valuable in scientific research and industrial applications .
Properties
CAS No. |
93820-04-3 |
|---|---|
Molecular Formula |
C42H82ClN3O2 |
Molecular Weight |
696.6 g/mol |
IUPAC Name |
dimethyl-bis[2-[[(Z)-octadec-9-enoyl]amino]ethyl]azanium;chloride |
InChI |
InChI=1S/C42H81N3O2.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41(46)43-37-39-45(3,4)40-38-44-42(47)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h19-22H,5-18,23-40H2,1-4H3,(H-,43,44,46,47);1H/b21-19-,22-20-; |
InChI Key |
OASFLTWQOHKUKP-JDVCJPALSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC[N+](CCNC(=O)CCCCCCC/C=C\CCCCCCCC)(C)C.[Cl-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC[N+](C)(C)CCNC(=O)CCCCCCCC=CCCCCCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



